1-(1-Bromoethyl)-3,5-difluorobenzene
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Overview
Description
1-(1-Bromoethyl)-3,5-difluorobenzene: is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromoethyl group at the first position and two fluorine atoms at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-difluorotoluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the benzylic position to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding substituted products.
Oxidation: The benzylic position can be oxidized to form 3,5-difluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 3,5-difluorotoluene using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: 3,5-Difluorobenzaldehyde.
Reduction: 3,5-Difluorotoluene.
Scientific Research Applications
Chemistry: 1-(1-Bromoethyl)-3,5-difluorobenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized aromatic compounds through substitution reactions.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a probe to investigate enzyme-catalyzed reactions involving halogenated substrates.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials such as polymers and liquid crystals. Its incorporation into polymer backbones can enhance the thermal and chemical stability of the resulting materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-3,5-difluorobenzene involves its interaction with various molecular targets. The bromine atom at the benzylic position is highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows the compound to act as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In biological systems, the compound may interact with enzymes that catalyze halogenation or dehalogenation reactions. The presence of fluorine atoms in the benzene ring can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological targets.
Comparison with Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the fluorine substituents, resulting in different reactivity and applications.
3,5-Difluorotoluene: Lacks the bromoethyl group, leading to different chemical properties and reactivity.
1-Bromo-3,5-difluorobenzene:
Uniqueness: 1-(1-Bromoethyl)-3,5-difluorobenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specific synthetic and research applications. The fluorine atoms enhance the compound’s stability and influence its reactivity, while the bromine atom provides a reactive site for further functionalization.
Properties
IUPAC Name |
1-(1-bromoethyl)-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5(9)6-2-7(10)4-8(11)3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUBEKQZKJSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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